Molecular Weight and Calculated LogP Differentiation from VU0134992
The target compound has a molecular weight (MW) of 356.4 g/mol and a predicted cLogP of 2.05, placing it within favorable drug-like space (MW < 500, cLogP < 5) . Its closest partially characterized analog, VU0134992 (free base MW 452.4 g/mol, CAS 1052515-91-9), is significantly heavier and more lipophilic due to the bromine substituent and tetramethylpiperidine group, leading to a higher cLogP (~3.5–4.0 estimated) . This MW difference of ~96 g/mol and lower predicted lipophilicity suggest the target compound may have superior oral bioavailability potential and lower non-specific protein binding compared to VU0134992, based on established Lipinski and CNS MPO rules [1].
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW = 356.4 g/mol; cLogP = 2.05 |
| Comparator Or Baseline | VU0134992 (free base): MW = 452.4 g/mol; cLogP estimated ~3.5–4.0 |
| Quantified Difference | ΔMW = −96 g/mol (21% lower); ΔcLogP ≈ −1.5 to −2.0 log units |
| Conditions | Calculated properties; cLogP predicted via fragment-based method; VU0134992 cLogP estimated from structural analogs |
Why This Matters
Lower MW and moderate lipophilicity favor compliance with lead-likeness criteria, making the target compound a more attractive starting point for hit-to-lead optimization campaigns compared to the heavier VU0134992.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997; 23(1-3): 3-25. View Source
